molecular formula C20H20F2N4O2 B3012013 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1797575-31-5

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No. B3012013
CAS RN: 1797575-31-5
M. Wt: 386.403
InChI Key: WTBXRMKJCXZHLX-UHFFFAOYSA-N
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Description

“1-(benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles .


Synthesis Analysis

This compound can be prepared via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole ring attached to a piperidin-4-ol group .


Chemical Reactions Analysis

In the preparation of 2-aminobenzoxazoles, this compound reacts with aminophenols and amines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.25 and a predicted boiling point of 379.8±52.0 °C. It also has a predicted density of 1.292±0.06 g/cm3 and a predicted pKa of 14.65±0.20 .

Future Directions

The future directions of this compound could involve further exploration of its use in the synthesis of 2-aminobenzoxazoles and potential applications of these products .

properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c21-14-4-3-5-15(22)18(14)25-19(27)23-12-13-8-10-26(11-9-13)20-24-16-6-1-2-7-17(16)28-20/h1-7,13H,8-12H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXRMKJCXZHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

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